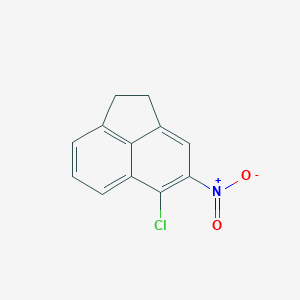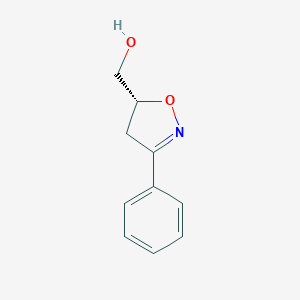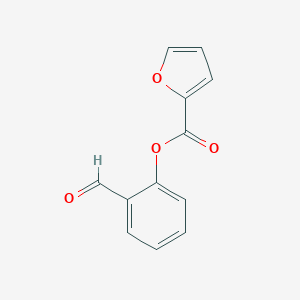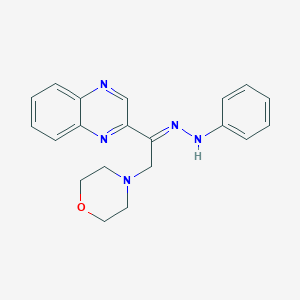
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit significant biochemical and physiological effects. The compound has been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage. Additionally, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is its potential use in the development of new drugs for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is the development of new derivatives of the compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of other diseases. Finally, the development of new synthetic routes for the compound may also be an interesting area of research.
Synthesis Methods
The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methylbenzoyl chloride with 4-methylphenyl hydrazine to form 4-(4-methylbenzoyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid hydrazide. The resulting compound is then reacted with ethyl acetoacetate to form 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. The compound has been tested against various cancer cell lines, including breast, lung, and prostate cancer, and has been found to induce apoptosis and inhibit cell proliferation. Additionally, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Molecular Formula |
C22H23NO4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO4/c1-13-4-8-16(9-5-13)19-18(20(25)17-10-6-14(2)7-11-17)21(26)22(27)23(19)12-15(3)24/h4-11,15,19,24-25H,12H2,1-3H3/b20-18- |
InChI Key |
MIZKUKKXFCTIFA-ZZEZOPTASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2CC(C)O |
SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)




![Acenaphtho[1,2-b]indole](/img/structure/B282151.png)
![1-{2-Methyl-1-[(1-phenylethyl)amino]propyl}-2-naphthol](/img/structure/B282153.png)
![4-{[(Benzoylamino)carbothioyl]amino}-3,5-dichlorobenzenesulfonamide](/img/structure/B282154.png)
![Methyl 4-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B282156.png)

![12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol](/img/structure/B282158.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
![4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)